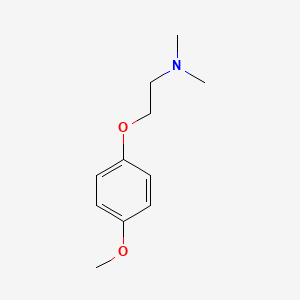

2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12(2)8-9-14-11-6-4-10(13-3)5-7-11/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVRUDZZRDMXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567937 | |

| Record name | 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51344-12-8 | |

| Record name | 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of the widely prescribed antidepressant Venlafaxine, 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine holds a position of significant interest within the pharmaceutical and organic synthesis landscapes. This technical guide provides a comprehensive overview of its fundamental properties, a detailed exposition of its synthesis, and robust methodologies for its analytical characterization. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge required for its efficient synthesis, handling, and quality control, thereby streamlining the path to the final active pharmaceutical ingredient.

Chemical Identity and Physicochemical Properties

This compound is a tertiary amine characterized by a methoxyphenoxy group linked to a dimethylethanamine moiety via an ether bond.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 51344-12-8 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | |

| Appearance | Varies; often an oil or low-melting solid | |

| Boiling Point | Not well-documented; predicted to be high | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: The Williamson Ether Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5][6] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylethanamine. This backside attack results in the displacement of the chloride ion and the formation of the ether linkage.

Caption: Williamson Ether Synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

4-Methoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloro-N,N-dimethylethanamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Nucleophile (Sodium 4-methoxyphenoxide):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq).

-

Dissolve the 4-methoxyphenol in anhydrous DMF.

-

Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methoxyphenoxide.

-

-

Preparation of the Electrophile:

-

In a separate beaker, dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in water and neutralize with a 1 M aqueous solution of sodium hydroxide to a pH of ~10-12.

-

Extract the free base into diethyl ether or toluene.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-chloro-N,N-dimethylethanamine.

-

-

The SN2 Reaction:

-

Add the solution of 2-chloro-N,N-dimethylethanamine in a suitable solvent (e.g., DMF or toluene) dropwise to the flask containing the sodium 4-methoxyphenoxide at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Pharmacological Profile: An Inactive Precursor

As an intermediate in the synthesis of Venlafaxine, this compound is not expected to possess significant pharmacological activity at the primary targets of Venlafaxine, namely the serotonin and norepinephrine transporters.[7][8][9] The structure-activity relationship studies of Venlafaxine and its metabolites indicate that the cyclohexanol moiety and the specific stereochemistry are crucial for its potent dual reuptake inhibition.[10] The minor metabolites of Venlafaxine, such as N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, exhibit considerably less potent inhibition of serotonin and norepinephrine reuptake compared to the parent drug and its major active metabolite, O-desmethylvenlafaxine.[7] It is therefore highly probable that this compound, lacking the critical cyclohexanol group, is essentially an inactive precursor with respect to antidepressant activity. Any in vivo or in vitro studies would likely focus on its metabolic fate and potential to form impurities rather than its own pharmacological effects.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons, and the aliphatic protons of the dimethylethanamine chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage, C-N stretching of the tertiary amine, and the aromatic C-H and C=C bonds.[11]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12][13][14]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing this relatively volatile compound. It allows for the separation of the desired product from starting materials, by-products, and residual solvents, while providing definitive identification through mass spectral data.[12][13][14]

-

High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC can also be employed for purity analysis, particularly for non-volatile impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or triethylamine) would be appropriate.

Caption: Analytical workflow for this compound.

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Work in a well-ventilated fume hood, especially when handling volatile solvents or heating the reaction mixture.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and sources of ignition.

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

The impurity profile of Venlafaxine is a critical aspect of its quality control, and any unreacted starting materials or by-products from the synthesis of this intermediate must be carefully monitored and controlled in the final drug substance.[18][19][20][21][22]

Conclusion

This compound is a fundamentally important building block in the synthesis of Venlafaxine. A thorough understanding of its synthesis via the Williamson ether reaction, coupled with robust analytical methods for its characterization and purity assessment, is paramount for any researcher or professional involved in the development and manufacturing of this crucial antidepressant. This guide provides the necessary technical framework to approach the synthesis and analysis of this compound with scientific rigor and a commitment to quality and safety.

References

- Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 1011-1017.

-

ClinPGx. (n.d.). Venlafaxine. Retrieved from [Link]

-

PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Bartleby. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). 2-(2-Methoxyphenoxy)

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

- Fisher Scientific. (2009).

-

PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

- Angene Chemical. (2025). 4-[[(1,1-Dimethylethoxy)

-

PMC - NIH. (n.d.). PharmGKB summary: venlafaxine pathway. Retrieved from [Link]

-

PubMed. (1995). Pharmacological effects of venlafaxine, a new antidepressant, given repeatedly, on the alpha 1-adrenergic, dopamine and serotonin systems. Retrieved from [Link]

- ResearchGate. (2025). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Retrieved from [Link]

-

SynZeal. (n.d.). Venlafaxine Impurities. Retrieved from [Link]

-

PubMed. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of venlafaxine impurity.

- Benchchem. (n.d.). Application Note: Analysis of 6-(4-Methoxyphenoxy)

- JoVE. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

-

PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

- ResearchGate. (n.d.). Solvent impact on electronic, photochemical, molecular structure, topology studies, and the antihistamine activity of 2-(2-Benzylphenoxy)-N,N-dimethylethanamine.

- ResearchGate. (n.d.). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol.

- MDPI. (1989).

- Semantic Scholar. (n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS.

- PMC - NIH. (n.d.). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Williamson Ether Synthesis | bartleby [bartleby.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological effects of venlafaxine, a new antidepressant, given repeatedly, on the alpha 1-adrenergic, dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

- 18. researchgate.net [researchgate.net]

- 19. synthinkchemicals.com [synthinkchemicals.com]

- 20. Venlafaxine Impurities | SynZeal [synzeal.com]

- 21. Venlafaxine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 22. CN114292198A - A kind of preparation method of venlafaxine impurity - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine (CAS 51344-12-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a phenoxyethylamine derivative with potential applications in medicinal chemistry and pharmacological research. While specific literature on this compound (CAS 51344-12-8) is limited, this document synthesizes information on its fundamental properties, proposes a robust synthetic route based on established chemical principles, and explores its potential pharmacological significance by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and similar chemical entities. We will delve into its physicochemical characteristics, a detailed, plausible synthesis protocol, its potential as a scaffold in drug discovery, and appropriate analytical methodologies for its characterization.

Introduction: The Phenoxyethylamine Scaffold

The phenoxyethylamine moiety is a recognized "privileged structure" in medicinal chemistry. Its presence in a wide array of biologically active compounds underscores its importance as a versatile scaffold for drug design.[1] Derivatives of this core structure have been shown to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. For instance, the phenoxyethylamine framework is a key component in the development of selective dopamine D₂ receptor agonists and α₁D adrenoceptor antagonists, highlighting its potential in developing therapeutics for neurological disorders.[1] Furthermore, N,N-Dimethyl-2-phenoxyethanamine, a closely related analogue, has been utilized in the synthesis of histone deacetylase (HDAC) inhibitors, suggesting a potential role in oncology and other therapeutic areas.[2]

This guide focuses on the specific derivative, this compound, which incorporates a methoxy group on the phenoxy ring. This substitution is anticipated to modulate the compound's electronic and steric properties, potentially influencing its pharmacokinetic profile and target interactions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 51344-12-8 | Alchem Pharmtech[3], Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₇NO₂ | LookChem[4] |

| Molecular Weight | 195.26 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| Appearance | Pale Yellow to Light Yellow Oil (predicted) | Pharmaffiliates (for N,N-Dimethyl-2-phenoxyethanamine)[2] |

| Boiling Point | Not explicitly reported; likely >200°C | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General chemical principles |

Synthesis of this compound: A Proposed Protocol

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide. For the synthesis of our target compound, this translates to the reaction of 4-methoxyphenoxide with a 2-halo-N,N-dimethylethanamine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Methoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

-

2-Chloro-N,N-dimethylethanamine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Preparation of the Nucleophile:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq).

-

Dissolve the phenol in anhydrous DMF or THF.

-

Carefully add sodium hydride (1.1 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Alternatively, anhydrous potassium carbonate (2.0 eq) can be used as a safer base.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 4-methoxyphenoxide.

-

-

Nucleophilic Substitution Reaction:

-

In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) with a saturated aqueous sodium bicarbonate solution and extract the free amine with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base. Note: The free amine can be unstable and is often best used immediately.

-

Add the freshly prepared 2-chloro-N,N-dimethylethanamine to the solution of sodium 4-methoxyphenoxide.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Potential Pharmacological Significance and Research Applications

Given the absence of direct pharmacological data for this compound, its potential can be inferred from the biological activities of structurally similar molecules. The core phenoxyethylamine structure is a versatile pharmacophore, and the introduction of a 4-methoxy substituent can influence its properties in several ways:

-

Increased Lipophilicity: The methoxy group can increase the compound's ability to cross cellular membranes, including the blood-brain barrier.

-

Metabolic Stability: The methoxy group may alter the metabolic profile of the compound, potentially leading to a longer half-life.

-

Receptor Interactions: The electronic nature of the methoxy group can influence hydrogen bonding and other non-covalent interactions with biological targets.

Potential as a CNS-Active Agent

Many phenethylamine derivatives exhibit activity in the central nervous system (CNS). The structural similarity of the core scaffold to neurotransmitters like dopamine and norepinephrine suggests that this compound could be investigated for its affinity towards monoamine transporters and receptors.

A Building Block for Complex Molecules

This compound can serve as a valuable intermediate in the synthesis of more complex molecules. For example, the tertiary amine can be a key functional group for further chemical modifications. As seen with related compounds, it could be a precursor for the development of novel HDAC inhibitors or other enzyme modulators.[2]

Caption: Potential biological target classes for this compound.

Analytical Characterization

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the ethyl chain, and the N,N-dimethyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-N bond of the tertiary amine.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification, provided the compound is sufficiently volatile and thermally stable.

General principles of analytical method development for pharmaceutical compounds can be applied.[5] For chiral phenethylamine drugs, specialized chromatographic techniques may be necessary to separate enantiomers.[6]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. Based on the properties of the parent compound, phenoxyethylamine, it should be considered a hazardous substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored molecule within the valuable class of phenoxyethylamines. While direct experimental data remains scarce, this guide provides a solid foundation for future research by proposing a detailed synthetic protocol, outlining potential areas of pharmacological investigation, and describing appropriate analytical techniques. Its structural features suggest potential for CNS activity and as a versatile building block in medicinal chemistry. It is our hope that this technical guide will stimulate further investigation into the properties and applications of this and related compounds, ultimately contributing to the advancement of drug discovery and development.

References

-

Grokipedia. Phenoxyethylamine. [Link]

-

Pharmaffiliates. N,N-Dimethyl-2-phenoxyethanamine. [Link]

- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

- Google Patents. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].

- Google Patents. WO2011021216A2 - Improved process for the preparation of 4-(1,1-dimethylethyl)-n-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.

- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. E-Journal of Chemistry. [Link]

-

Chemsrc. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. [Link]

-

Veeprho. N,N-Dimethyl-2-phenoxyethanamine | CAS 13468-02-5. [Link]

-

ResearchGate. (PDF) Determination of phenolic drugs and their formulations via various analytical methods. [Link]

-

LookChem. This compound. [Link]

-

PubChem. N,N-Dimethyl-2-phenoxyethanamine hydrochloride. [Link]

-

National Institutes of Health. Techniques for Analysis of Plant Phenolic Compounds. [Link]

-

IT Medical Team. Analytical Method Development and Validation of Pheniramine Maleate Injection. [Link]

-

ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF. [Link]

-

PubChem. 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. [Link]

-

PubMed. The potential of electroanalytical techniques in pharmaceutical analysis. [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a molecule of interest in medicinal chemistry and pharmacology. The document delineates its chemical structure, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores the compound's pharmacological profile, including its putative mechanism of action and potential therapeutic applications. Detailed analytical methodologies for its characterization are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a tertiary amine featuring a methoxyphenoxy moiety linked to a dimethylethanamine group via an ether bond.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51344-12-8 | [2][3] |

| Molecular Formula | C11H17NO2 | [3] |

| Molecular Weight | 195.26 g/mol | [1][3] |

| Boiling Point | 281 °C | [3] |

| Flash Point | 98 °C | [3] |

| Density | 1.005 g/cm³ | [3] |

| pKa | 8.55 ± 0.28 (Predicted) | [3] |

| LogP | 1.63560 | [3] |

| InChI Key | LTVRUDZZRDMXFX-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the Williamson ether synthesis, followed by amination.

Synthetic Pathway

A plausible synthetic route starts from 4-methoxyphenol and involves a two-step process:

-

Etherification: 4-methoxyphenol is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to form 2-(4-methoxyphenoxy)ethanol.

-

Amination: The resulting alcohol is then converted to an alkyl halide or sulfonate, followed by nucleophilic substitution with dimethylamine to yield the final product.

Alternatively, a more direct approach involves the reaction of 4-methoxyphenol with 2-(dimethylamino)ethyl chloride.

Detailed Experimental Protocol: Synthesis via Williamson Ether Synthesis

Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanol

-

To a solution of 4-methoxyphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(4-methoxyphenoxy)ethanol by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-methoxyphenoxy)ethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add a reagent to convert the alcohol to a good leaving group, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

-

After the formation of the intermediate (chloride or mesylate), add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify by column chromatography to obtain pure this compound.

Synthesis and Purification Workflow

Caption: Synthetic workflow for this compound.

Pharmacological Profile

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The phenoxy-ethylamine scaffold is present in a number of pharmacologically active compounds.

Putative Mechanism of Action

Based on its chemical structure, which is analogous to certain classes of drugs, several potential mechanisms of action can be hypothesized:

-

Monoamine Oxidase (MAO) Inhibition: The phenethylamine backbone is a common feature in many MAO inhibitors. These drugs increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine by inhibiting their breakdown.[4]

-

Adrenergic/Dopaminergic Receptor Modulation: The molecule could potentially interact with adrenergic or dopaminergic receptors, either as an agonist or antagonist, influencing signaling pathways related to these neurotransmitter systems.[4]

-

Serotonergic System Interaction: Similar to other phenoxy-ethylamine derivatives, it may modulate the serotonergic system, which is involved in mood, appetite, and sleep regulation.

It is important to note that a related compound, Mephenoxalone, which has a different chemical structure but shares some functional similarities, acts as a muscle relaxant through central nervous system depression, possibly by enhancing the activity of the inhibitory neurotransmitter GABA.[5]

Proposed Signaling Pathway Interaction

If this compound were to act as an agonist at a G-protein coupled receptor (GPCR) such as an alpha-1 adrenergic receptor, it could trigger a well-defined signaling cascade.

Caption: Hypothetical signaling pathway for an α1-adrenergic agonist.[6]

Analytical Methodologies

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons of the ethyl chain, and the N,N-dimethyl protons.

-

¹³C NMR will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-O-C (ether) linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and for quantification.

Table 2: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid |

| Gradient | e.g., 5% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Protocol: Purity Determination by HPLC

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject the prepared sample solution onto the column.

-

Data Acquisition: Run the gradient method and collect the chromatogram.

-

Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a reliable synthetic protocol, its potential pharmacological relevance, and appropriate analytical methods for its characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to further investigate this compound's potential applications in drug discovery and development.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenoxalone? Retrieved from [Link][5]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link][6]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)-N,N-dimethylethan-1-amine. Retrieved from [Link][7]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. Retrieved from [Link][8]

-

Szatmari, I., et al. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 1599. Retrieved from [Link][4]

Sources

- 1. This compound | 51344-12-8 [sigmaaldrich.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. lookchem.com [lookchem.com]

- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 5. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]

- 6. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 7. 2-(2-Methoxyphenoxy)-N,N-dimethylethan-1-amine | C11H17NO2 | CID 3028328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a tertiary amine featuring a methoxyphenoxy ether moiety. While specific research on this molecule's biological activity is not extensively published, its structural components are prevalent in pharmacologically active compounds, particularly those targeting the central nervous system. This document serves as a foundational resource for researchers in medicinal chemistry and drug development, detailing the compound's nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and a complete workflow for its analytical characterization. Furthermore, we explore its potential pharmacological relevance by examining structurally analogous compounds, positioning it as a valuable scaffold for future research and development endeavors.

Core Compound Identification and Properties

Nomenclature and Synonyms

The compound is systematically named under IUPAC conventions, though several synonyms may be encountered in chemical databases and supplier catalogs.

-

IUPAC Name: this compound.

-

Common Synonyms: 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine[3].

Chemical Structure

The molecule consists of a 4-methoxyphenol (mequinol) core linked via an ether bond to a N,N-dimethylethylamine side chain. This structure is noteworthy as the phenoxy-ethylamine scaffold is a key feature in many neuropharmacological agents.

Physicochemical Data

A summary of the key physicochemical properties is presented below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][5] |

| Molecular Weight | 195.26 g/mol | [1][4] |

| CAS Number | 51344-12-8 | [1][2][3][4][5] |

| InChI Key | LTVRUDZZRDMXFX-UHFFFAOYSA-N | |

| SMILES | COC1=CC=C(OCCN(C)C)C=C1 | [4] |

| MDL Number | MFCD18800941 | [4] |

| Purity (Typical) | ≥95% | [3] |

| Storage | Sealed in dry, room temperature | [4] |

Synthesis and Mechanistic Rationale

The synthesis of aryl ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis being the most reliable and widely adopted method. This approach is particularly well-suited for synthesizing this compound due to the acidic nature of the phenolic proton on the 4-methoxyphenol starting material.

Retrosynthetic Analysis & Strategy

The target molecule is an ether, which can be disconnected at the C-O ether bond. This retrosynthetic disconnection yields two primary synthons: a 4-methoxyphenoxide anion and a 2-(dimethylamino)ethyl cation. These synthons correspond to the readily available starting materials: 4-methoxyphenol and a 2-halo-N,N-dimethylethanamine derivative, typically 2-chloro-N,N-dimethylethanamine. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide acts as the nucleophile.

Proposed Synthetic Workflow Diagram

Sources

"2-(4-Methoxyphenoxy)-N,N-dimethylethanamine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. Designed for professionals in the fields of chemical research and drug development, this document synthesizes available data with field-proven insights to offer a thorough understanding of this compound.

Introduction: Unveiling a Versatile Scaffold

This compound belongs to the class of phenoxy ethylamine derivatives, a structural motif present in a variety of biologically active compounds. The molecule incorporates a methoxy-substituted phenol ether linked to a dimethylamino ethyl side chain. This combination of a lipophilic aromatic ring and a basic amino group suggests its potential as a scaffold in medicinal chemistry, particularly for targeting receptors and enzymes within the central nervous system. The N,N-dimethylethanamine moiety is a common feature in numerous FDA-approved drugs, highlighting its significance in the development of new therapeutic agents. This guide will delve into the known characteristics of this compound and provide a framework for its further investigation.

Physicochemical Properties: A Data-Driven Profile

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 51344-12-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1][4] |

| Molecular Weight | 195.26 g/mol | [1][4] |

| Appearance | Likely a liquid at room temperature, based on related structures. | |

| Boiling Point | Not experimentally determined. Estimated to be >250 °C. | Based on the boiling point of 2-(4-Methoxyphenyl)-N,N-dimethylethanamine (254.9 °C at 760 mmHg)[5] and 2-(2-Methoxyphenoxy)-N-methylethylamine (267.5 °C at 760 mmHg)[6]. |

| Melting Point | Not applicable (likely a liquid at STP). | |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is likely to be pH-dependent due to the basic amine. | |

| SMILES | COC1=CC=C(OCCN(C)C)C=C1 | [2][4] |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be achieved through a standard Williamson ether synthesis. This well-established method provides a reliable and scalable route to the target compound.

Synthetic Pathway

The logical synthetic route involves the reaction of 4-methoxyphenol with a suitable 2-halo-N,N-dimethylethanamine.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydride (1.1 eq, handled with care under an inert atmosphere) or potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt of the amine, an additional equivalent of base is required to neutralize the HCl.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Sources

- 1. lookchem.com [lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 51344-12-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS#:775-33-7 | 2-(4-Methoxyphenyl)-N,N-dimethylethanamine | Chemsrc [chemsrc.com]

- 6. 2-(2-Methoxyphenoxy)-N-methylethylamine, CAS No. 72955-82-9 - iChemical [ichemical.com]

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Synthesis, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, a key chemical intermediate with notable relevance in the pharmaceutical industry. We will delve into its synthesis, purification, and detailed characterization, with a particular focus on its role as a precursor in the manufacturing of the widely used antidepressant, venlafaxine. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction and Significance

This compound, also known as Venlafaxine EP Impurity A or Descyclohexanol venlafaxine, is a tertiary amine featuring a methoxyphenoxy moiety.[1][2] Its primary significance in the pharmaceutical landscape stems from its role as a known process-related impurity and a potential synthetic intermediate in the production of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[3][4] Understanding the synthesis and properties of this compound is therefore crucial for the quality control and efficient production of venlafaxine.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 51344-12-8[5] |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol [6] |

| Boiling Point | 281 °C[6] |

| Density | 1.005 g/cm³[6] |

Synthesis via Williamson Ether Synthesis: A Mechanistic Approach

The most common and industrially scalable method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of a 2-(dimethylamino)ethyl halide.

The causality behind this choice of reaction is its reliability, versatility, and the ready availability of the starting materials. The reaction proceeds via an SN2 mechanism, which dictates the choice of reactants and conditions for optimal yield and purity.

Figure 1: Williamson Ether Synthesis of the target molecule.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (or potassium hydroxide)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine solution

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in the chosen anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and stir the mixture at room temperature until the 4-methoxyphenol is completely deprotonated to form the sodium 4-methoxyphenoxide. Gentle heating may be applied to facilitate dissolution.

-

Nucleophilic Substitution: To the solution of the phenoxide, add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with an excess of the base in the reaction mixture) dropwise at room temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C and maintain it for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a viscous oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Spectroscopic Analysis

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals are:

-

A singlet for the methoxy group protons (-OCH₃) around 3.7-3.8 ppm.

-

A multiplet for the aromatic protons in the para-substituted ring, typically appearing as two doublets (an AA'BB' system) between 6.8 and 7.0 ppm.

-

A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂-) around 4.0-4.1 ppm.

-

A triplet for the methylene protons adjacent to the nitrogen atom (-CH₂-N-) around 2.7-2.8 ppm.

-

A singlet for the six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂) around 2.3-2.4 ppm.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected chemical shifts include:

-

Signals for the aromatic carbons, with the carbon bearing the methoxy group and the carbon bearing the ether linkage appearing at distinct chemical shifts.

-

A signal for the methoxy carbon (-OCH₃) around 55-56 ppm.

-

A signal for the methylene carbon adjacent to the oxygen (-O-CH₂-) around 66-67 ppm.

-

A signal for the methylene carbon adjacent to the nitrogen (-CH₂-N-) around 58-59 ppm.

-

A signal for the methyl carbons on the nitrogen (-N(CH₃)₂) around 45-46 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 195. Key fragmentation patterns would involve cleavage of the ether bond and the bonds adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum can be used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A strong C-O-C stretching vibration for the ether linkage, typically in the 1250-1000 cm⁻¹ region.

-

C-N stretching vibrations.

Role as a Venlafaxine Intermediate

The primary industrial interest in this compound lies in its potential as a precursor for the synthesis of venlafaxine. While multiple synthetic routes to venlafaxine exist, some patented processes may involve intermediates structurally related to or derived from this compound.[7] Its presence as an impurity in venlafaxine drug substance highlights the importance of its synthesis and characterization for analytical standard purposes in quality control laboratories.[4]

Figure 2: Context of the target molecule in venlafaxine synthesis.

Conclusion

This compound is a valuable chemical entity, primarily recognized for its connection to the synthesis of the antidepressant venlafaxine. This guide has provided a detailed overview of its synthesis via the Williamson ether synthesis, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, a comprehensive outline of the expected spectroscopic data for its characterization has been presented. For researchers and professionals in the field of drug development and manufacturing, a thorough understanding of this compound's synthesis and properties is essential for process optimization and quality assurance.

References

-

An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development. 2011 , 15(6), 1386-1390.[3]

- A kind of preparation method of venlafaxine impurity. CN114292198A.

-

Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications. 2010 , 40(13), 1880-1886.[4]

-

Venlafaxine EP Impurity A. SynThink Research Chemicals.[1]

-

Venlafaxine EP Impurity A. SynZeal.[2]

-

(R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis. ChemicalBook.[8]

-

2-(4-Methoxyphenyl)-1,1-dimethylethylamine. PubChem.[9]

-

Electronic Supplementary Information. The Royal Society of Chemistry.[10]

-

This compound. LookChem.[6]

-

N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar.[11]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate.[12]

-

CAS 51344-12-8 | this compound. Alchem Pharmtech.[5]

-

An improved process for the preparation of venlafaxine and its analogs. WO2008059525A2.[7]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0154445). NP-MRD.[13]

-

2-(3,4-Dimethoxyphenyl)-2-methoxy-N,N-dimethylethanamine. NIST WebBook.[14]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.[15]

-

2-(4-Methoxyphenyl)-N,N-dimethylethanamine CAS#. ChemicalBook.[16]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules. 2022 , 27(19), 6296.[17]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Journal of Chemical Education. 2019 , 96(10), 2294-2299.[18]

-

2-(4-[2-chloro-1,2-diphenylethenyl]phenoxy)-n,n-diethylethanamine. Sigma-Aldrich.

-

Progress in the pharmacological treatment of human cystic and alveolar echinococcosis: Compounds and therapeutic targets. PLOS Neglected Tropical Diseases. 2021 , 15(6), e0009461.[19]

-

2-(4-Ethylphenoxy)-N, N-dimethylethanamine, min 97%, 1 gram. CP Lab Safety.[20]

-

This compound. Sigma-Aldrich.

-

Quality and Specific Concerns of Clinical Guidelines for Integrated Chinese and Western Medicine: A Critical Appraisal. Evidence-Based Complementary and Alternative Medicine. 2020 , 2020, 8896504.[21]

-

An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives. Frontiers in Pharmacology. 2024 , 15, 1374264.[22]

-

BK Polyomavirus-Associated Nephropathy and Hemorrhagic Cystitis in Transplant Recipients—What We Understand and What Remains Unclear. Viruses. 2023 , 15(5), 1163.[23]

-

In-vitro antibacterial effect of Ocimum gratissimum on Broiler gut microflora. Journal of Experimental Agriculture International. 2019 , 38(3), 1-8.[24]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Venlafaxine EP Impurity A | 775-33-7 | SynZeal [synzeal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. lookchem.com [lookchem.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0154445) [np-mrd.org]

- 8. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0299457) [np-mrd.org]

- 14. 2-(3,4-Dimethoxyphenyl)-2-methoxy-N,N-dimethylethanamine [webbook.nist.gov]

- 15. rsc.org [rsc.org]

- 16. 2-(4-Methoxyphenyl)-N,N-dimethylethanamine CAS#: [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. Progress in the pharmacological treatment of human cystic and alveolar echinococcosis: Compounds and therapeutic targets | PLOS Neglected Tropical Diseases [journals.plos.org]

- 20. calpaclab.com [calpaclab.com]

- 21. Quality and Specific Concerns of Clinical Guidelines for Integrated Chinese and Western Medicine: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. BK Polyomavirus-Associated Nephropathy and Hemorrhagic Cystitis in Transplant Recipients—What We Understand and What Remains Unclear [mdpi.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Biological Characterization of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine Analogues

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-(phenoxy)-N,N-dimethylethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system. This guide provides a comprehensive framework for researchers and drug development professionals on the systematic evaluation of the biological activity of novel analogues of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine. We will detail an integrated screening cascade, from primary binding and functional assays targeting monoamine transporters and G-protein coupled receptors (GPCRs), to the elucidation of structure-activity relationships (SAR). This document emphasizes the causal logic behind experimental choices and provides validated, step-by-step protocols to ensure data integrity and reproducibility.

Introduction: The Phenoxyethanamine Scaffold

The core structure, this compound, belongs to the phenoxyethylamine class. This chemical family is notable for its interaction with monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for psychiatric disorders like depression and anxiety.[3][4]

Analogues of this scaffold are synthesized to systematically probe the chemical space around the core molecule. Modifications typically involve:

-

Aromatic Ring Substitution: Altering the position and electronic nature of substituents on the phenyl ring (e.g., modifying or moving the methoxy group).

-

Amine Modification: Varying the alkyl groups on the terminal nitrogen (e.g., demethylation, substitution with larger alkyl or cyclic groups).

-

Ethyl Linker Modification: Introducing chirality or conformational constraints to the two-carbon linker.

Understanding how these structural changes impact biological activity is the primary goal of the characterization cascade.

The Biological Characterization Workflow

A logical, tiered approach is essential for efficiently characterizing novel analogues. The workflow prioritizes high-throughput primary screens to identify initial "hits," followed by more complex functional and selectivity assays to build a comprehensive pharmacological profile.

Figure 1: A tiered experimental workflow for characterizing novel phenoxyethanamine analogues.

Primary Assays: Identifying Target Engagement and Function

The initial goal is to determine if the analogues interact with the primary hypothetical targets (monoamine transporters) and what their functional effect is.

Monoamine Transporter Binding Affinity

A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific transporter protein. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the target.

Protocol: SERT Radioligand Competition Binding Assay

This protocol is adapted for a 96-well format using membranes from cells stably expressing the human serotonin transporter (hSERT).[1][5]

Materials:

-

hSERT Membranes: Commercially available or prepared from HEK293 cells stably expressing hSERT.

-

Radioligand: -Citalopram (a high-affinity SERT ligand).[5]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Ligand: Fluoxetine (10 µM final concentration) or Paroxetine (100 µM).[1][5]

-

Test Compounds: Analogues dissolved in DMSO, serially diluted.

-

Scintillation Cocktail & Vials.

-

96-well Filter Plates (e.g., GF/B filters) and a vacuum manifold.

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Non-Specific Binding (NSB): Add 25 µL of 10 µM Fluoxetine to designated NSB wells.

-

Total Binding (TB): Add 25 µL of assay buffer (with equivalent DMSO concentration as test compounds) to TB wells.

-

Test Compounds: Add 25 µL of serially diluted test compounds to the remaining wells.

-

Radioligand Addition: Add 25 µL of -Citalopram (at a final concentration near its Kd, e.g., 1 nM) to all wells.

-

Membrane Addition: Add 150 µL of hSERT membrane suspension (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume is 250 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation cocktail to each vial, cap, and vortex.

-

Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding for each compound concentration.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Transporter Uptake Assay

While binding assays confirm interaction, they do not reveal functional consequences (i.e., inhibition of transport). A neurotransmitter uptake assay directly measures this function.[6][7]

Protocol: Fluorescence-Based SERT Uptake Inhibition Assay

This modern, non-radioactive protocol uses a fluorescent substrate that mimics serotonin and is suitable for high-throughput screening.[3][8][9]

Materials:

-

Cell Line: HEK293 cells stably expressing hSERT.

-

Assay Plate: Black, clear-bottom 384-well plates, coated with Poly-D-Lysine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

-

Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye that quenches extracellular fluorescence.[3][9]

-

Positive Control: A known SERT inhibitor like Fluoxetine.

Procedure:

-

Cell Plating: Seed HEK-hSERT cells into the 384-well plate at a density of 12,500-20,000 cells/well in 25 µL of culture medium. Incubate overnight (~20 hours).[9]

-

Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Fluoxetine) in assay buffer.

-

Medium Removal: Gently remove the culture medium from the wells.

-

Compound Addition: Add 25 µL of the diluted compounds or control to the appropriate wells. Add assay buffer alone to "maximum uptake" wells.

-

Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.

-

Reagent Preparation: Prepare the dye solution containing the fluorescent substrate and masking agent according to the kit manufacturer's instructions.[9]

-

Dye Addition: Add 25 µL of the prepared dye solution to all wells.

-

Measurement: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Read the fluorescence intensity kinetically over 30 minutes or as an endpoint measurement after a 10-30 minute incubation at 37°C.[8][9]

Data Analysis:

-

Plot fluorescence intensity (or rate of uptake) against the log concentration of the inhibitor.

-

Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value, which represents the concentration of the analogue that inhibits 50% of serotonin uptake.

Secondary Assays: Profiling Selectivity and Mechanism

Compounds active in primary screens must be evaluated for selectivity. Phenoxyethanamine scaffolds can also interact with GPCRs, making this an important secondary assessment.

GPCR Functional Assay: cAMP Measurement

Many serotonin (5-HT) and adrenergic receptors are GPCRs that signal through the modulation of cyclic AMP (cAMP).[10][11] An assay measuring cAMP levels can determine if an analogue acts as an agonist or antagonist at these potential off-targets.

Figure 2: Canonical Gs and Gi GPCR signaling pathways modulating intracellular cAMP levels.

Protocol: HTRF-Based cAMP Accumulation Assay

This protocol describes a competitive immunoassay to quantify cAMP in cells expressing a target GPCR (e.g., 5-HT₁A receptor).[10]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the target GPCR.

-

Assay Buffer/Lysis Buffer: Provided in a commercial kit (e.g., from Revvity, Promega).[12][13][14]

-

cAMP Standard.

-

HTRF Reagents: cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

-

Forskolin: (For Gi-coupled receptors) to stimulate basal cAMP production.

-

Test Compounds and Reference Ligands.

-

Low-volume 384-well plates.

Procedure:

-

Cell Stimulation:

-

Plate cells in a 384-well plate and incubate overnight.

-

Replace media with stimulation buffer containing test compounds (for agonist mode) or test compounds + a known agonist (for antagonist mode).

-

For Gi-coupled receptors, pre-stimulate with forskolin before adding compounds.[13]

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis: Add lysis buffer containing the HTRF reagents to all wells.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

-

Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using the standard curve.

-

For agonists, plot cAMP concentration vs. log [compound] to determine EC₅₀ and Emax.

-

For antagonists, plot the response vs. log [compound] in the presence of a fixed agonist concentration to determine IC₅₀.

Structure-Activity Relationship (SAR) Analysis

The final step is to synthesize the data from all assays to understand how chemical structure dictates biological activity. This is best visualized in a data table.

Figure 3: Logical relationships in Structure-Activity Relationship (SAR) analysis.

Table 1: Hypothetical SAR Data for 2-(Phenoxy)-N,N-dimethylethanamine Analogues

| Analogue ID | R¹ (Phenyl Position) | R² (Amine) | SERT Ki (nM) | NET Ki (nM) | SERT Uptake IC₅₀ (nM) | 5-HT₁A EC₅₀ (nM) |

| Core | 4-OCH₃ | -N(CH₃)₂ | 15.2 | 250.5 | 22.8 | >10,000 |

| ANA-01 | 4-Cl | -N(CH₃)₂ | 8.9 | 155.1 | 12.5 | >10,000 |

| ANA-02 | 2-OCH₃ | -N(CH₃)₂ | 45.7 | 890.2 | 60.1 | >10,000 |

| ANA-03 | 4-OCH₃ | -NH(CH₃) | 5.4 | 98.6 | 7.9 | >10,000 |

| ANA-04 | 3,4-diCl | -N(CH₃)₂ | 2.1 | 25.3 | 3.5 | 8,500 |

Interpretation of SAR:

-

Phenyl Substitution: Moving the methoxy group from the 4-position to the 2-position (ANA-02) decreases SERT affinity and potency. Replacing it with an electron-withdrawing chloro group (ANA-01) slightly improves affinity. Dichloro-substitution (ANA-04) significantly enhances potency at both SERT and NET, reducing selectivity.

-

Amine Substitution: Desmethylation from N,N-dimethyl to N-methyl (ANA-03) significantly increases affinity and potency for SERT, suggesting the smaller amine is favored for binding.

-

Off-Target Activity: Most analogues show no activity at the 5-HT₁A receptor, but the highly potent ANA-04 begins to show weak agonist activity, a potential liability to monitor.

Conclusion

The systematic biological evaluation of novel this compound analogues requires a multi-assay approach grounded in sound pharmacological principles. By integrating binding, functional, and selectivity data, researchers can build a robust structure-activity relationship model. This model is critical for guiding the rational design of subsequent generations of compounds, ultimately leading to the identification of candidates with optimized potency, selectivity, and safety profiles for further preclinical development.

References

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Maggio, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH National Library of Medicine. Retrieved from [Link]

-

KUMAR, M., & XIE, X. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

-

Jayanthi, L. D., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

-

Cignarella, G., et al. (1995). Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. PubMed. Retrieved from [Link]

-

Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]

-

Jacobsen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 3. moleculardevices.com [moleculardevices.com]

- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 5. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. cAMP-Glo™ Assay [promega.com]

The Pharmacological Landscape of Phenoxyethanamine Derivatives: A Technical Guide for Drug Discovery

Abstract

The phenoxyethanamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological profile of phenoxyethanamine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core structure-activity relationships (SAR) that govern their interactions with various biological targets, including adrenergic and dopaminergic systems, and explore their potential as novel therapeutics in oncology and infectious diseases. This guide will further provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, underpinned by a robust framework of scientific integrity and supported by authoritative references.

Introduction: The Phenoxyethanamine Core

The phenoxyethanamine moiety, characterized by a phenyl ring linked to an ethylamine chain via an ether bond (C₆H₅-O-CH₂-CH₂-NH₂), is a structural analogue of phenethylamine.[1] This seemingly simple modification introduces significant conformational flexibility and electronic properties that have been exploited to generate a wide range of bioactive molecules. Its utility as a synthetic building block allows for the construction of complex heterocyclic bioisosteres and targeted modifications to fine-tune pharmacological activity.[1][2] This guide will systematically explore the pharmacological diversification of this scaffold, from its foundational role in adrenergic antagonists to its emergence in modern drug discovery pipelines.

Adrenergic Receptor Modulation: A Classic Target